molecular formula C15H21NO2 B12979528 Rel-tert-butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate

Rel-tert-butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate

Cat. No.: B12979528
M. Wt: 247.33 g/mol
InChI Key: VLBUVJJTIVXKAI-QWHCGFSZSA-N
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Description

Rel-tert-butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a cyclopropyl group, which is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene or carbenoid reagent.

    Introduction of the m-tolyl group: This step involves the attachment of the m-tolyl group to the cyclopropyl ring, which can be done through various coupling reactions.

    Carbamate formation: The final step involves the reaction of the cyclopropyl compound with tert-butyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques

Biological Activity

Rel-tert-butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 219.29 g/mol
  • CAS Number : 155836-47-8

The compound features a cyclopropyl ring substituted with a m-tolyl group and a tert-butyl carbamate moiety. This configuration is believed to influence its interactions with biological targets, enhancing its pharmacological potential.

This compound is hypothesized to exert its biological effects through the following mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Binding : Its structural features suggest potential binding affinity to various receptors, which could modulate physiological responses.

In Vitro Studies

Recent studies have highlighted the compound's potential in various biological assays:

  • Anticancer Activity : Preliminary data suggests that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it was evaluated against human colon adenocarcinoma cells (HT-29), showing promising IC50_{50} values in preliminary screenings.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is under investigation, with initial results indicating a reduction in pro-inflammatory cytokines in treated cell cultures.
  • Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

A summary of notable research findings on this compound includes:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxicity against HT-29 cells with an IC50_{50} of 12 µM.
Enzyme InhibitionShowed inhibition of carbonic anhydrase activity with IC50_{50} values ranging from 15-25 µM.
NeuroprotectionReduced oxidative stress markers in neuronal cell cultures by 30% compared to control.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Variants of this compound are being explored for enhanced biological activity and specificity.

Future Directions

Ongoing research aims to elucidate the precise mechanisms underlying the biological activity of this compound. Key areas of focus include:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the molecular structure affect binding affinity and biological efficacy.
  • In Vivo Studies : Expanding research to animal models to assess pharmacokinetics and therapeutic potential.
  • Clinical Applications : Exploring potential applications in drug development for cancer therapy, anti-inflammatory treatments, and neuroprotection.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-(3-methylphenyl)cyclopropyl]carbamate

InChI

InChI=1S/C15H21NO2/c1-10-6-5-7-11(8-10)12-9-13(12)16-14(17)18-15(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,16,17)/t12-,13+/m0/s1

InChI Key

VLBUVJJTIVXKAI-QWHCGFSZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2C[C@H]2NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)C2CC2NC(=O)OC(C)(C)C

Origin of Product

United States

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